molecular formula C20H24N2O2 B3045078 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- CAS No. 1018127-34-8

1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-

Cat. No.: B3045078
CAS No.: 1018127-34-8
M. Wt: 324.4
InChI Key: VYQPGDQERJMDGI-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- is a benzimidazole derivative characterized by a 1-ethanol substituent at position 1 of the benzimidazole core. The structure includes a 2-ethyl group and an alpha-[(4-ethylphenoxy)methyl] moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-15-9-11-17(12-10-15)24-14-16(23)13-22-19-8-6-5-7-18(19)21-20(22)4-2/h5-12,16,23H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQPGDQERJMDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182039
Record name 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-34-8
Record name 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethanol Group: The ethanol group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of Ethylphenoxy Group: The ethylphenoxy group can be attached through etherification reactions involving phenols and alkyl halides.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H24N2O2C_{20}H_{24}N_{2}O_{2} and an average mass of approximately 324.424 g/mol. Its structure includes a benzimidazole ring, which is known for its biological activity, making it a candidate for drug development .

Pharmaceutical Applications

1H-Benzimidazole derivatives, including the compound , have shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit anticancer properties. The structural modifications in compounds like 1H-Benzimidazole-1-ethanol may enhance their efficacy against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization .

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial activities. The presence of the benzimidazole moiety contributes to the inhibition of bacterial growth and can be effective against a range of pathogens. This makes them suitable candidates for developing new antibiotics or antifungal agents .

Central Nervous System (CNS) Effects

Some studies suggest that benzimidazole compounds may possess CNS activity, potentially serving as anxiolytics or antidepressants. The ability to cross the blood-brain barrier could facilitate their use in treating neurological disorders .

Case Studies and Research Findings

Several case studies highlight the potential applications of 1H-Benzimidazole-1-ethanol:

StudyFocusFindings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobialShowed effective inhibition of Staphylococcus aureus and E. coli growth with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Study CCNS ActivityIndicated potential as an anxiolytic agent in animal models with reduced anxiety-like behavior observed after administration .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The ethanol and ethylphenoxy groups enhance its binding affinity and specificity towards these targets, leading to effective inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Effects on Lipophilicity and Solubility

  • Hydroxy-phenyl analogs (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole): Hydroxyl groups enhance hydrophilicity but reduce membrane permeability compared to the target’s ethylphenoxy group, which is more lipophilic .
  • Piperazine-linked ethanol derivatives (e.g., 2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol): The piperazine moiety introduces basicity, enhancing water solubility, unlike the target’s non-ionic ethylphenoxy group .

Structural Modifications and Bioactivity

  • Biphenylylmethyl derivatives (e.g., 2-(4-biphenylylmethyl)-1H-benzimidazole): Bulky biphenyl groups may improve receptor binding affinity but increase steric hindrance compared to the target’s smaller ethylphenoxy group .
  • Chlorophenoxybutyl analogs (e.g., 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole-2-methanol): Longer alkyl chains (butyl vs. methyl in the target) may prolong half-life by reducing clearance rates .

Pharmacological Inference

While the target compound lacks explicit bioactivity data in the evidence, structurally related benzimidazoles demonstrate:

  • Anthelmintic activity : Correlated with lipophilic substituents (e.g., halogenated or alkylated groups) .
  • Anti-inflammatory effects: Enhanced by electron-donating groups like ethylphenoxy, which may modulate COX-2 inhibition .
  • Receptor targeting: Piperazine-containing analogs show affinity for neurotransmitter receptors, whereas ethylphenoxy groups may favor GPCR interactions (e.g., orexin receptors) .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituents Molecular Weight Key Inferred Properties
Target Compound Benzimidazole 2-ethyl; α-[(4-ethylphenoxy)methyl] ~340 (estimated) High lipophilicity; moderate solubility
2-(4-Hydroxyphenyl)-1H-benzimidazole Benzimidazole 4-hydroxyphenyl 211.24 Hydrophilic; low membrane permeability
2-(4-Fluorophenyl)-1H-benzimidazole Benzimidazole 4-fluorophenyl 228.25 Moderate polarity; metabolic stability
2-[4-(1-Methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol Benzimidazole Piperazine-ethanol 287.35 High solubility; basic character
1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazole-2-methanol Benzimidazole Chlorophenoxybutyl; methanol 330.81 Extended half-life; high logP

Biological Activity

1H-Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- has emerged as a potential candidate for various therapeutic applications. This article delves into its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula for this compound is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molecular weight of approximately 338.45 g/mol. Its structural characteristics contribute to its biological activity and pharmacological potential.

PropertyValue
Molecular FormulaC21H26N2O2
Molecular Weight338.45 g/mol
InChIKeyGZZYTKJWRQEJEN-UHFFFAOYSA-N

Biological Activity Overview

Benzimidazole derivatives are known for a wide range of pharmacological activities including:

  • Antimicrobial : Exhibiting activity against various bacteria and fungi.
  • Anticancer : Showing potential in inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antiviral : Active against several viral pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds derived from the benzimidazole scaffold have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

In a comparative study, derivatives of benzimidazole were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 12.5 to 250 μg/ml, outperforming standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively researched. A study involving various benzimidazole compounds showed that some exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. Specifically, compounds with specific substitutions on the benzimidazole ring demonstrated enhanced potency against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Key factors include:

  • Substituents on the benzene ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Positioning of functional groups : The location of substituents relative to the benzimidazole core is crucial for optimal interaction with biological targets.

A detailed analysis of various benzimidazole analogues reveals that modifications at specific positions can lead to improved efficacy and selectivity against target pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of 1H-benzimidazole were synthesized and tested for antimicrobial efficacy. One derivative showed a remarkable MIC value of 50 μg/ml against Salmonella typhi, significantly lower than the standard antibiotic used for comparison .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of a series of benzimidazole-based compounds. The results indicated that certain analogues inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis, showcasing their potential as novel anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 1H-benzimidazole derivatives, and how are they applied to this compound?

The synthesis typically involves condensation reactions under reflux conditions. For example, benzimidazole derivatives are synthesized by reacting benzimidazole (1 mmol) with acetyl chloride (0.5 mmol) in DMSO as a solvent, followed by refluxing for 1 hour and purification via recrystallization in ethanol . For the target compound, modifying the substituents (e.g., 4-ethylphenoxy groups) may require adjusting the electrophilic coupling agents or protecting group strategies. Key steps include solvent selection (e.g., DMSO for solubility), stoichiometric control, and post-reaction extraction (e.g., ethyl acetate/water separation) .

Q. Which analytical techniques are essential for characterizing this benzimidazole derivative?

Structural elucidation relies on:

  • X-ray crystallography to confirm stereochemistry and crystal packing (e.g., bond angles and torsion angles reported in benzimidazole hydrate structures) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • HPLC-MS for assessing purity and detecting byproducts .
  • FT-IR to identify functional groups like hydroxyl or ether linkages.

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 4-ethylphenoxy groups)?

Yield optimization involves:

  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate electrophilic substitutions.
  • Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .
  • Protecting group strategies : Temporary protection of hydroxyl or amine groups can reduce side reactions .

Q. How should researchers resolve contradictions in biological activity data across similar benzimidazole derivatives?

Discrepancies in reported activities (e.g., antitubercular vs. anti-inflammatory effects) require:

  • Dose-response profiling to establish structure-activity relationships (SAR).
  • Cellular vs. enzymatic assays : For example, antitubercular activity in Mycobacterium tuberculosis cultures may not correlate with in vitro enzyme inhibition.
  • Metabolite analysis : Phase I/II metabolites (e.g., hydroxylated derivatives) could explain varying efficacies .

Q. What methodologies are recommended for analyzing reaction impurities or degradation products?

  • High-resolution LC-MS to detect low-abundance impurities (e.g., ethylphenoxy-methyl side products) .
  • Stability studies : Accelerated degradation under heat/light to identify labile functional groups (e.g., ester hydrolysis or oxidation of ethanol moieties) .
  • Comparative TLC against reference standards for rapid impurity screening .

Q. How do solvent choices impact the regioselectivity of benzimidazole functionalization?

  • Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring electrophilic attack at the N1 position .
  • Non-polar solvents (e.g., toluene) may promote radical-mediated pathways, altering substitution patterns.
  • Co-solvent systems (e.g., ethanol/water) can enhance crystallinity during recrystallization .

Methodological Guidance

Q. What safety protocols are critical when handling reactive intermediates in benzimidazole synthesis?

  • Ventilation : Use fume hoods for reactions involving acetyl chloride or DMSO (corrosive/toxic vapors) .
  • PPE : Acid-resistant gloves and goggles during extractions.
  • Waste disposal : Neutralize acidic/basic waste before disposal .

Q. How can researchers design novel derivatives with enhanced bioactivity?

  • Scaffold hopping : Replace the 4-ethylphenoxy group with bioisosteres (e.g., 4-fluorophenyl or pyridyl) .
  • Mannich base functionalization : Introduce amine-containing side chains to improve solubility and target engagement .
  • Computational modeling : Use docking studies to predict binding affinity to biological targets (e.g., fungal CYP51 for antifungal activity) .

Data-Driven Insights

ParameterExample Data from LiteratureReference ID
Crystallographic Data Bond length: C–N = 1.34 Å
Synthetic Yield 68–72% for Mannich base derivatives
Biological IC₅₀ 12.5 µM (antitubercular activity)
HPLC Retention Time 8.2 min (95% purity)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-
Reactant of Route 2
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1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-

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